4-(Piperazin-1-YL)pyrimidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

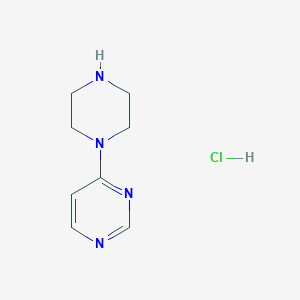

4-(Piperazin-1-YL)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN4 and its molecular weight is 200.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

4-(Piperazin-1-YL)pyrimidine hydrochloride derivatives have been studied for their metabolism and pharmacokinetics. For instance, PF-00734200, a dipeptidyl peptidase IV inhibitor incorporating a similar structure, was examined in rats, dogs, and humans. It showed rapid absorption with major metabolism routes including hydroxylation, amide hydrolysis, and N-dealkylation (Sharma et al., 2012).

Anti-Histaminic Activity

Novel pyrimidines prepared from the condensation of chalcones of 4'-piperazine acetophenone with guanidine HCl exhibited significant anti-histaminic activity. These compounds were compared to the reference anti-histaminic drug mepiramine (Rahaman et al., 2009).

Synthesis Processes

A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor related to the chemical structure, demonstrated efficient synthesis with high purity, relevant for CNS disorders treatment (Wei et al., 2016).

Antimicrobial Activity

Derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate showed high antimicrobial activity. This underscores the potential of such compounds in combating microbial infections (Yurttaş et al., 2016).

Anticancer and Anti-inflammatory Activity

Compounds derived from the benzothiazole, pyrimidine, and piperazine structures, such as N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, have been evaluated for anticancer and anti-inflammatory activities, showing promising results (Ghule et al., 2013).

Safety and Hazards

While specific safety and hazard information for “4-(Piperazin-1-YL)pyrimidine hydrochloride” is not available, general precautions should be taken when handling this compound. These include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, and keeping away from sources of ignition .

Direcciones Futuras

The future directions for “4-(Piperazin-1-YL)pyrimidine hydrochloride” could involve further exploration of its potential applications in the pharmaceutical industry. For example, piperazine-based antimicrobial polymers are being explored for their potential use in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging . Additionally, the development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Mecanismo De Acción

Target of Action

The primary targets of 4-(Piperazin-1-YL)pyrimidine hydrochloride are the α2-adrenergic receptor and the 5-HT1A receptor . The α2-adrenergic receptor is a type of adrenergic receptor, and its primary role is to regulate neurotransmitter release from adrenergic neurons in the central nervous system. The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of cognitive and behavioral functions.

Mode of Action

This compound acts as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . As an antagonist, it binds to the α2-adrenergic receptor and blocks its activation, thereby inhibiting the receptor’s function. As a partial agonist of the 5-HT1A receptor, it binds to the receptor and partially activates it, resulting in a moderate physiological response.

Biochemical Pathways

Given its interaction with the α2-adrenergic and 5-ht1a receptors, it likely influences thenoradrenergic and serotonergic neurotransmission pathways . These pathways play crucial roles in various physiological processes, including mood regulation, anxiety, and cognition.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its modulation of the α2-adrenergic and 5-HT1A receptors. By acting as an antagonist of the α2-adrenergic receptor, it may inhibit the release of neurotransmitters from adrenergic neurons. As a partial agonist of the 5-HT1A receptor, it may modulate serotonergic neurotransmission, potentially influencing mood and anxiety levels .

Análisis Bioquímico

Biochemical Properties

Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . The inhibition of AChE can impact various biochemical reactions, particularly those involving the neurotransmitter acetylcholine .

Cellular Effects

The cellular effects of 4-(Piperazin-1-YL)pyrimidine hydrochloride are not well-studied. Related compounds have shown significant cellular effects. For instance, certain piperazin-1-yl pyrimidine derivatives have demonstrated inhibitory activities against AChE, leading to potential therapeutic applications in Alzheimer’s disease .

Molecular Mechanism

Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been found to inhibit AChE through a mixed-type inhibition mechanism, involving both competitive and non-competitive inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a refrigerator .

Metabolic Pathways

Related compounds such as 1-(2-Pyrimidyl)piperazine are known to be metabolites of certain drugs .

Propiedades

IUPAC Name |

4-piperazin-1-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;/h1-2,7,9H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWRWOZFHBFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2108104-90-9 |

Source

|

| Record name | 4-(piperazin-1-yl)pyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)

![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)

![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)

![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)